molecular formula C12H12ClIN2O2 B2634437 tert-butyl 6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate CAS No. 1421933-27-8

tert-butyl 6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Cat. No.: B2634437
CAS No.: 1421933-27-8
M. Wt: 378.59
InChI Key: CZXLQKCQFLPXDB-UHFFFAOYSA-N
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Description

tert-Butyl 6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (CAS: 1421933-27-8, molecular formula: C₁₂H₁₂ClIN₂O₂, molecular weight: 378.59 g/mol) is a halogenated pyrrolopyridine derivative widely used in medicinal chemistry and drug discovery research. Its structure features a pyrrolo[3,2-c]pyridine core substituted with chlorine at position 6, iodine at position 2, and a tert-butyloxycarbonyl (Boc) protective group at the 1-position. The compound is commercially available in research-grade quantities (e.g., 1 g, 5 g, 250 mg) with purity ≥97% .

Key physicochemical properties include:

  • Solubility: Soluble in organic solvents like DMSO, chloroform, and ethyl acetate.
  • Storage: Stable at -80°C for 6 months or -20°C for 1 month in solution form, with recommendations to avoid repeated freeze-thaw cycles .
  • Applications: Serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions and other palladium-catalyzed transformations to generate diversely substituted pyrrolopyridines for kinase inhibitor development .

Properties

IUPAC Name

tert-butyl 6-chloro-2-iodopyrrolo[3,2-c]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClIN2O2/c1-12(2,3)18-11(17)16-8-5-9(13)15-6-7(8)4-10(16)14/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXLQKCQFLPXDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC(=NC=C2C=C1I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl 6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate involves several steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

tert-Butyl 6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate involves its interaction with specific molecular targets. The chlorine and iodine substituents, along with the pyrrolo[3,2-c]pyridine core, allow the compound to bind to various enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Halogen-Substituted Analogues

Compound Name Substituents Molecular Formula CAS Number Key Differences vs. Target Compound Reference
tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate Br at 3-position C₁₂H₁₃BrN₂O₂ 192189-16-5 Bromine replaces iodine; altered reactivity in cross-coupling
tert-Butyl 6-bromo-2-(oxazol-5-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate Br at 6, oxazole at 2 C₁₈H₁₈BrN₃O₃ N/A Bromine at 6 and heterocyclic oxazole at 2; reduced electrophilicity
Benzyl 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate Benzyl group, dihydro core C₁₅H₁₃ClN₂O₂ 219834-81-8 Saturated pyrrolidine ring; benzyl ester instead of Boc

Key Findings :

  • The iodine substituent in the target compound enhances its utility in Sonogashira or Stille couplings due to superior leaving-group properties compared to bromine .
  • Saturated derivatives (e.g., dihydro analogues) exhibit reduced aromaticity, impacting π-stacking interactions in biological targets .

Functional Group and Protective Group Variations

Compound Name Substituents Molecular Formula CAS Number Key Differences vs. Target Compound Reference
tert-Butyl 6-chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate Dimethyl-dihydro core C₁₄H₁₈ClN₂O₂ 494767-22-5 Dimethylated saturated core; altered conformational flexibility
tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)-6-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate Pyrazole at 2, Br at 6 C₁₈H₂₀BrN₅O₂ N/A Bulky pyrazole substituent; bromine reduces cross-coupling efficiency

Key Findings :

  • The Boc protective group in the target compound improves solubility and stability during synthetic steps compared to benzyl or methyl esters .
  • Pyrazole or oxazole substituents at position 2 introduce steric hindrance, limiting further functionalization at this site .

Data Tables

Table 1: Comparative Analysis of Key Analogues

Compound Name Molecular Weight (g/mol) Halogen/Substituent Protective Group Reactivity in Cross-Coupling Biological Activity
Target Compound 378.59 Cl (6), I (2) Boc High (iodine-enhanced) Intermediate
tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate 297.15 Br (3) Boc Moderate N/A
Benzyl 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate 292.73 Cl (6) Benzyl Low (saturated core) Moderate inhibitor
tert-Butyl 6-bromo-2-(oxazol-5-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate 404.23 Br (6), oxazole (2) Boc Low (steric hindrance) N/A

Biological Activity

tert-butyl 6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (CAS Number: 1421933-27-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₂H₁₂ClIN₂O₂
  • Molecular Weight : 378.59 g/mol
  • Structure : The compound features a pyrrolopyridine scaffold, which is known for its diverse biological activities.

1. Inhibition of DYRK1A

2. Antioxidant and Anti-inflammatory Effects

Case Studies

StudyFindings
DYRK1A Inhibition StudySignificant inhibition observed with IC50 values in the nanomolar range; antioxidant properties confirmed via ORAC assays .
Anti-inflammatory ResponseReduced pro-inflammatory cytokine levels in BV2 microglial cells after treatment with the compound .
MPS1 InhibitionSimilar compounds showed potent antiproliferative effects in cancer cell lines; potential for further exploration of this compound's efficacy against cancer .

The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that its inhibitory action on kinases like DYRK1A and MPS1 may involve competitive binding at ATP-binding sites, thus disrupting their phosphorylation activities critical for cell signaling and proliferation.

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